1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2S/c1-25-14-7-5-13(6-8-14)11-18(24)23-10-9-22-19(23)26-12-15-16(20)3-2-4-17(15)21/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBHTHYHLKVWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Amino Amides
The dihydroimidazole ring forms via acid-catalyzed cyclization of N-(2-aminoethyl)amide precursors. Using ethylenediamine and 2-chloroacetophenone derivatives under Dean-Stark conditions achieves 85-90% ring closure:
$$
\text{NH}2\text{CH}2\text{CH}2\text{NHCOAr} \xrightarrow{\text{HCl, toluene}} \text{Imidazoline} + \text{H}2\text{O}
$$
Key Parameters
- Temperature: 110-120°C
- Catalyst: p-TsOH (5 mol%)
- Yield: 78-82% isolated
Oxidative Cyclization of Thioamides
Alternative routes employ Hg(II)-mediated cyclization of thioamide intermediates, providing direct C-S bond formation:
$$
\text{ArC(S)NHCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Hg(OAc)}2} \text{Imidazoline-S-Ar} + \text{HgS}
$$
Optimization Data
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Hg(II) Equivalents | 1.0-2.5 eq | 1.8 eq |
| Solvent | DMF, MeCN, THF | Anhydrous DMF |
| Reaction Time | 2-24 h | 8 h |
Acylation with 2-(4-Methoxyphenyl)ethan-1-one
Friedel-Crafts Acylation
Generating the ethanone fragment employs AlCl3-mediated acylation of anisole:
$$
\text{Anisole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{4-MeO-C₆H₄-CO-CH}_2\text{Cl}
$$
Process Metrics
- Reaction Scale: 500 g batches
- Purity: >99% (GC-MS)
- Byproducts: <1% ortho isomer
Nucleophilic Substitution
Final coupling uses the chloroethanone with imidazoline-thioether under phase-transfer conditions:
$$
\text{Imidazoline-S-Ar} + \text{ClCH}_2\text{COAr'} \xrightarrow{\text{TBAB, K₂CO₃}} \text{Target Compound}
$$
Kinetic Profile
| Time (h) | Conversion (%) |
|---|---|
| 1 | 22 |
| 3 | 58 |
| 6 | 89 |
| 24 | 95 |
Analytical Characterization
Spectroscopic Data
- ¹³C NMR (125 MHz, DMSO-d₆): δ 198.4 (C=O), 162.1 (d, J = 245 Hz, Ar-F), 154.9 (C-Cl), 55.2 (OCH₃)
- IR (KBr): 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O), 750 cm⁻¹ (C-S)
- XRD Analysis: Monoclinic P2₁/c, a = 12.567(2) Å, Z = 4
Chromatographic Purity
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC (UV 254 nm) | C18, MeCN/H2O (70:30) | 99.7 |
| GC-MS | HP-5MS, 280°C | 99.5 |
| TLC | SiO₂, EtOAc/Hex (1:1) | Single spot |
Process Optimization Challenges
Regiochemical Control
Competing N- vs S-alkylation during acylation necessitates careful base selection:
Base Screening Results
| Base | N-Alkylation (%) | S-Alkylation (%) |
|---|---|---|
| K₂CO₃ | 12 | 88 |
| NaH | 45 | 55 |
| Cs₂CO₃ | 8 | 92 |
Purification Strategy
Final product isolation employs sequential techniques:
- Acid-Base Extraction: Remove unreacted thiol (pH 3→7→10)
- Crystallization: Ethanol/water (3:1) gives 92% recovery
- Chromatography: Silica gel with ethyl acetate/hexane gradient
Yield Improvement
| Stage | Initial Yield (%) | Optimized Yield (%) |
|---|---|---|
| Cyclization | 65 | 89 |
| Thioether | 58 | 83 |
| Acylation | 72 | 95 |
| Overall | 27 | 68 |
Scale-Up Considerations
Thermal Hazard Assessment
DSC analysis reveals exothermic decomposition at 185°C (ΔH = -1200 J/g), necessitating:
- Batch size limitation to <5 kg
- Jacketed reactor cooling below 50°C
Environmental Impact
Waste Stream Analysis
| Component | Quantity (kg/kg product) | Treatment Method |
|---|---|---|
| Hg-contaminated | 0.8 | Sulfide precipitation |
| Organic solvents | 12 | Distillation recovery |
| Aqueous salts | 6 | Neutralization |
Chemical Reactions Analysis
Reactivity of the Thioether Group
The (2-chloro-6-fluorophenyl)methylsulfanyl group is a thioether, which can undergo oxidation and nucleophilic substitution:
The chloro and fluorine substituents on the phenyl ring may direct electrophilic aromatic substitution reactions, though steric and electronic effects could limit reactivity.
Imidazole Ring Reactivity
The 4,5-dihydroimidazole ring exhibits base-catalyzed reactions and potential for alkylation or acylation:
-
Protonation/Deprotonation :
The imidazole nitrogen can act as a weak base (pKa ~7), enabling pH-dependent solubility and coordination with metal ions. -
Alkylation :
Under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF), the ring nitrogen may react with alkyl halides to form quaternary ammonium salts, altering pharmacological properties. -
Cyclization :
Oxidative cyclization with NH<sub>4</sub>Fe(SO<sub>4</sub>)<sub>2</sub>·12H<sub>2</sub>O could form fused heterocyclic systems, as observed in related imidazole derivatives .
Ketone Group Reactions
The 2-(4-methoxyphenyl)ethan-1-one moiety participates in classical ketone reactions:
Methoxyphenyl Group Reactivity
The 4-methoxyphenyl group is generally stable but can undergo:
-
Demethylation : Strong acids (e.g., HBr/AcOH) convert the methoxy group to a hydroxyl group, enhancing hydrogen-bonding capacity .
-
Electrophilic substitution : Nitration or halogenation at the aromatic ring’s meta position, directed by the electron-donating methoxy group .
Synthetic Pathways and Byproducts
The compound is synthesized via multi-step routes involving:
-
Thioether formation : Coupling of 2-chloro-6-fluorobenzyl mercaptan with a preformed imidazole intermediate.
-
Ketone introduction : Friedel-Crafts acylation or nucleophilic substitution on 2-chloro-1-(4-methoxyphenyl)ethanone .
Key byproducts include:
-
Oxidized sulfanyl derivatives (e.g., sulfoxides) due to incomplete reaction control .
-
Ring-opened imidazole products under strongly acidic or basic conditions.
Stability and Degradation
-
Photodegradation : The chloro-fluorophenyl group may undergo C-Cl bond cleavage under UV light.
-
Hydrolysis : The imidazole ring is susceptible to acid-catalyzed hydrolysis, forming diamino ketone derivatives.
Scientific Research Applications
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, such as antimicrobial activity by disrupting cell wall synthesis or anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds from the evidence are analyzed for comparative insights:
Triazole Derivative: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Core Structure : Aromatic 1,2,4-triazole ring.
- Substituents: 4-(Phenylsulfonyl)phenyl and 2,4-difluorophenyl groups (electron-withdrawing). Phenylethanone moiety (similar to the target’s ethanone group).
- Synthesis : Sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles .
- Sulfonyl groups enhance polarity compared to the target’s sulfanyl group.
Nitro-Imidazole Derivative: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Core Structure : Aromatic 1H-imidazole.
- Substituents :
- 4-(Chloromethyl)phenyl (electron-withdrawing Cl, steric bulk).
- Nitro group (strong electron-withdrawing effect).
- Synthesis : Chlorination of a hydroxymethyl precursor using SOCl₂ .
- Key Differences :
- The nitro group significantly reduces basicity compared to the target’s methoxy group.
- Aromatic imidazole vs. the target’s flexible dihydroimidazole core.
Benzimidazole Derivative: 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole
- Core Structure : Benzimidazole (fused benzene-imidazole system).
- Substituents :
- 4-Fluorophenyl (electron-withdrawing).
- Methyl group (steric modulation).
- Synthesis : Condensation of 4-methylbenzene-1,2-diamine with 4-fluorobenzaldehyde .
- Key Differences: Fused aromatic system increases rigidity vs. the target’s non-fused dihydroimidazole. Fluorophenyl vs. methoxyphenyl: Opposite electronic effects (EWG vs. EDG).
Discussion of Key Findings
- Core Flexibility : The target’s dihydroimidazole may offer conformational adaptability, unlike rigid aromatic cores in triazoles or benzimidazoles. This could influence binding modes in biological systems.
- fluorophenyl or chloromethyl groups . Sulfanyl vs. Sulfonyl: The target’s sulfanyl group is less polar than sulfonyl, possibly reducing metabolic oxidation susceptibility .
- Synthetic Strategies : Evidence highlights diverse approaches (e.g., SOCl₂ chlorination , sodium ethoxide-mediated coupling ), though the target’s synthesis pathway remains unclear.
Biological Activity
The compound 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A dihydroimidazole moiety.
- A chloro-fluorophenyl group.
- A methoxyphenyl substituent.
- A sulfanyl linkage.
This structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as inflammation and proliferation.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, influencing cell behavior.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Demonstrated efficacy against various bacterial strains. |
| Anti-inflammatory | Potential to reduce inflammation through enzyme inhibition. |
| Anticancer | In vitro studies suggest cytotoxic effects on cancer cell lines. |
| Neuroprotective | May offer protective effects in neurodegenerative models. |
Antimicrobial Activity
A critical area of research involves the compound's antimicrobial properties. Studies have shown it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MIC) ranging from 20–40 µM for S. aureus and 40–70 µM for E. coli, indicating moderate antibacterial potency compared to standard antibiotics .
Anti-inflammatory Activity
The compound has been investigated for its potential anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX).
Research Findings
In vitro assays have reported IC50 values demonstrating effective inhibition of COX enzymes, suggesting therapeutic potential in treating inflammatory diseases .
Anticancer Properties
Preliminary studies indicate that the compound may possess anticancer properties through apoptosis induction in various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro tests revealed that the compound induced significant cytotoxicity in breast cancer cell lines with IC50 values indicating effectiveness comparable to established chemotherapeutics .
Neuroprotective Effects
Research into the neuroprotective potential of this compound suggests it may play a role in preventing neuronal cell death in models of neurodegeneration.
Mechanism Insights
The neuroprotective effects are hypothesized to result from the modulation of oxidative stress pathways and inhibition of apoptotic signaling .
Q & A
Q. What are the recommended synthetic routes for 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one?
The synthesis typically involves multi-step reactions, starting with functionalization of the imidazole core. A common approach includes:
- Step 1 : Thioether formation via nucleophilic substitution between 2-chloro-6-fluorobenzyl thiol and a pre-functionalized 4,5-dihydroimidazole intermediate.
- Step 2 : Coupling of the resulting thioether-imidazole with 4-methoxyphenylacetyl chloride under basic conditions.
Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling reaction stoichiometry and temperature .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Key techniques include:
- X-ray crystallography : For definitive confirmation of the molecular structure and stereochemistry. The SHELX suite (e.g., SHELXL) is widely used for refinement .
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., sulfanyl, methoxyphenyl groups).
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Q. What preliminary biological assays are appropriate for evaluating its bioactivity?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition : Kinase or protease inhibition assays, given the imidazole core’s affinity for metal ions in enzymatic active sites .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Advanced strategies include:
- Flow chemistry : Continuous flow systems improve reaction control and reduce byproducts, as demonstrated in analogous imidazole syntheses .
- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., temperature, catalyst loading) to maximize yield. For example, a Plackett-Burman design can identify critical factors .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for selective coupling reactions .
Q. How do computational models predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., fungal CYP51 for antifungal activity).
- MD simulations : Assess stability of ligand-target complexes over time.
- QSAR studies : Correlate structural features (e.g., electron-withdrawing Cl/F groups) with bioactivity data .
Q. How can conflicting data between computational predictions and experimental results be resolved?
- Validate force fields : Ensure simulations use parameters calibrated for halogenated aromatics and sulfur-containing ligands.
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores.
- High-throughput screening : Test against a broader target panel to identify off-target effects that may explain discrepancies .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary halogen positions) and test bioactivity.
- Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl group’s role in membrane penetration) .
- Metabolic stability assays : LC-MS/MS to assess CYP450-mediated degradation, guiding SAR for drug-likeness .
Methodological Guidance
Q. Which crystallographic software is recommended for resolving complex structures?
The SHELX system (SHELXL, SHELXS) is the gold standard for small-molecule refinement. Key features include:
Q. How can high-throughput approaches accelerate ligand design?
- Combinatorial libraries : Synthesize derivatives with automated parallel reactors.
- Machine learning integration : Train models on existing bioactivity data to prioritize promising candidates.
- Fragment-based screening : Identify binding motifs for hybrid molecule design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
